6-(benzyloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide
Description
6-(Benzyloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide (referred to as BI64719, molecular formula: C₂₂H₁₉N₅O₃S; molecular weight: 433.483 g/mol) is a heterocyclic compound featuring a pyrimidine carboxamide core modified with a benzyloxy group, a pyridazinone ring, and a thiophen-2-yl substituent . The benzyloxy group enhances lipophilicity, while the thiophene moiety may contribute to π-π stacking interactions in binding pockets. Pyridazinone rings are known for their bioisosteric properties, often mimicking adenine in kinase inhibition .
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-6-phenylmethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c28-21-9-8-17(19-7-4-12-31-19)26-27(21)11-10-23-22(29)18-13-20(25-15-24-18)30-14-16-5-2-1-3-6-16/h1-9,12-13,15H,10-11,14H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSSSHITPUQXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(benzyloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a benzyloxy group and a pyridazinone moiety. Its molecular formula is , with a molecular weight of approximately 417.5 g/mol. The structural complexity contributes to its diverse biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits antibacterial , antitubercular , and anticancer activities. Below are detailed findings from various research studies:
Antitubercular Activity
A study aimed at designing novel anti-tubercular agents reported that derivatives similar to this compound showed significant activity against Mycobacterium tuberculosis H37Ra. Compounds in this series exhibited IC50 values ranging from 1.35 to 2.18 μM , indicating potent inhibitory effects on bacterial growth .
Antibacterial Activity
In vitro evaluations of related compounds demonstrated promising antibacterial properties against strains such as E. coli and S. aureus. The IC50 values for these compounds ranged from 200 nM to 1.4 μM , suggesting effective bactericidal activity .
Anticancer Activity
Preliminary cytotoxicity assessments have shown that the compound is non-toxic to human embryonic kidney (HEK-293) cells, which is crucial for its potential therapeutic applications. The safety profile indicates that it could be further developed for cancer treatment without significant adverse effects on normal cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Docking studies suggest that the compound binds effectively to bacterial enzymes involved in cell wall synthesis and metabolic pathways, disrupting essential processes necessary for bacterial survival .
Case Studies and Experimental Findings
-
Study on Antitubercular Activity :
- Objective : Evaluate the efficacy of synthesized compounds against M. tuberculosis.
- Findings : Five compounds showed significant activity with IC90 values ranging from 3.73 to 4.00 μM .
- : The results support the potential use of these compounds as lead candidates for further development against tuberculosis .
-
Antibacterial Evaluation :
- Objective : Assess the antibacterial properties against various pathogens.
- Results : Compounds exhibited IC50 values indicating strong antibacterial activity, particularly against Gram-negative bacteria.
- Implications : These findings suggest a broader application in treating bacterial infections resistant to conventional antibiotics .
Data Summary Table
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 433.5 g/mol. The compound features both aromatic and heterocyclic components, which contribute to its chemical properties and potential biological activities.
Anticancer Activity
Research has shown that derivatives of pyrimidine compounds often exhibit significant anticancer properties. The specific structural arrangement in 6-(benzyloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, studies on similar compounds have indicated their ability to inhibit key enzymes in cancer metabolism, promoting apoptosis in malignant cells .
Antibacterial Properties
The compound's heterocyclic structure is indicative of potential antibacterial activity. Previous investigations into related structures have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of thiophene moieties has been linked to improved antimicrobial properties, suggesting that this compound could be effective against multi-drug resistant bacteria .
Enzyme Inhibition
There is growing interest in the role of pyrimidine derivatives as enzyme inhibitors. This compound may act as a selective inhibitor for enzymes such as dihydroorotate dehydrogenase, which is crucial in the de novo pyrimidine synthesis pathway. Inhibitors targeting this enzyme have shown promise in treating conditions like acute myelogenous leukemia by disrupting the proliferation of cancerous cells .
Synthesis of Analogues
The synthesis of this compound can serve as a precursor for developing various analogues with tailored biological activities. By modifying different functional groups, researchers can explore a range of pharmacological effects, enhancing the compound's therapeutic potential across multiple disease models .
Case Studies and Research Findings
Chemical Reactions Analysis
Functionalization of the Pyrimidine Ring
The pyrimidine subunit is constructed via Biginelli-like multicomponent reactions or sequential substitutions:
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Benzyloxy Introduction : 6-Chloropyrimidine-4-carboxylic acid reacts with benzyl alcohol in the presence of K₂CO₃, displacing chloride via nucleophilic aromatic substitution .
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Carboxamide Formation : The 4-carboxylic acid is activated with EDCI/HOBt and coupled with ethylenediamine derivatives (e.g., 2-(6-oxopyridazin-1-yl)ethylamine) to form the amide bond .
Key Data :
| Reaction | Reagents | Temperature/Time | Yield | Source |
|---|---|---|---|---|
| Benzylation | Benzyl alcohol, K₂CO₃, DMF | 120°C, 6h | 85% | |
| Amidation | EDCI, HOBt, DIPEA, DCM | RT, 24h | 78% |
Ethylene Linker Installation
The ethyl chain connecting the pyrimidine and pyridazinone rings is introduced via:
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Alkylation : 2-Bromoethylamine reacts with the pyridazinone nitrogen under basic conditions (e.g., NaH, THF) .
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Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD) and PPh₃ mediate coupling between hydroxyl-containing intermediates and amines .
Typical Protocol :
text1. Dissolve pyridazinone (1 eq) in dry THF. 2. Add NaH (1.2 eq) and stir at 0°C for 30 min. 3. Introduce 2-bromoethylamine hydrobromide (1.5 eq). 4. Warm to RT, stir for 12h. 5. Isolate product via column chromatography (SiO₂, EtOAc/hexane).
Deprotection and Final Modifications
The benzyloxy group is typically removed via catalytic hydrogenation:
-
Hydrogenolysis : H₂ gas (1 atm) with 10% Pd/C in methanol cleaves the benzyl ether, yielding the free hydroxyl group .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | MeOH |
| Time | 4h |
| Yield | 92% |
Stability and Reactivity Insights
-
Hydrolysis Sensitivity : The pyridazinone ring undergoes slow hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thiophene-pyridazinone bond, requiring storage in amber vials .
Comparative Reaction Efficiency
The table below summarizes critical reaction steps and efficiencies:
| Step | Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Pyridazinone Synthesis | Cyclocondensation | 72 | 98 | |
| Thiophene Coupling | Suzuki | 65 | 95 | |
| Benzyloxy Installation | SNAr | 85 | 99 | |
| Amide Coupling | EDCI/HOBt | 78 | 97 | |
| Deprotection | Hydrogenolysis | 92 | 99 |
Comparison with Similar Compounds
Structural Similarities and Divergences
- Pyrimidine/Pyridazine Derivatives: BI64719 and Bb2 (I12) share pyrimidine-based scaffolds but differ in substitution patterns.
- Thiophene-Containing Analogues: Both BI64719 and the tetrahydronaphthalen-2-amine derivative () utilize thiophen-2-yl groups for hydrophobic interactions. However, BI64719’s pyridazinone ring may confer stronger hydrogen-bonding capacity than the naphthalene system in ’s compound .
- Quinoline Derivatives: The quinoline-based acetamides in and feature tetrahydrofuran and piperidinylidene groups, which improve solubility but reduce steric bulk compared to BI64719’s benzyloxy substituent .
Pharmacological Implications
- Kinase Inhibition : BI64719’s pyrimidine carboxamide core aligns with kinase inhibitors like imatinib, while Bb2 (I12) may target MAPK pathways due to its diazepane moiety .
- GPCR Modulation: The quinoline derivatives () with piperidinylidene acetamide groups suggest GPCR antagonism, contrasting with BI64719’s probable kinase selectivity .
- Metabolic Stability : BI64719’s benzyloxy group may increase metabolic stability over the tetrahydrofuran-containing analogues, which are prone to oxidative cleavage .
Therapeutic Potential
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing pyrimidine derivatives with benzyloxy and thiophenyl substituents?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, pyrimidine cores are often synthesized via cyclization of thioureas with aldehydes and β-keto esters under acidic conditions (Biginelli reaction analogs) . Thiophene incorporation may require Suzuki coupling or nucleophilic substitution at reactive positions. Post-functionalization (e.g., benzyloxy group introduction) can be achieved using alkylation agents like benzyl bromide in the presence of a base (K₂CO₃) under reflux in aprotic solvents (DMF, acetonitrile) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients .
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm; thiophene protons at δ 6.5–7.5 ppm). IR spectroscopy can verify carbonyl groups (C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation .
Q. What are the recommended crystallization conditions for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of ethyl acetate/ethanol (3:2 v/v) at 25°C yields suitable single crystals. Preferential solvent systems depend on solubility; triclinic or monoclinic crystal systems are common for pyrimidine derivatives. Hydrogen bonding (C–H···O/N) and π-π stacking interactions often stabilize the lattice .
Advanced Research Questions
Q. How can conflicting reactivity data in thiophene-pyridazine coupling be resolved?
- Methodological Answer : Discrepancies may arise from competing pathways (e.g., electrophilic vs. nucleophilic substitution). Kinetic studies using DFT calculations (e.g., Gaussian09) can identify transition states. Experimental validation via controlled stepwise synthesis (isolating intermediates) and in-situ monitoring (FTIR/Raman) is critical. For example, thiophene’s electron-rich C5 position may favor electrophilic attack, but steric hindrance from the benzyloxy group could redirect reactivity .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors minimize intermediate degradation (e.g., Omura-Sharma-Swern oxidation for ketone generation) .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyls or Fmoc for amines to prevent side reactions.
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) improves efficiency in aryl-ethyl linkages .
Q. How do structural modifications (e.g., benzyloxy vs. methoxy) impact bioactivity?
- Methodological Answer :
- Computational Modeling : Docking studies (AutoDock Vina) compare binding affinities to target enzymes (e.g., kinase inhibitors). Benzyloxy groups enhance lipophilicity (logP ↑), potentially improving membrane permeability but risking metabolic instability .
- In Vitro Assays : Test against enzyme panels (e.g., CYP450 isoforms) to assess metabolic stability. Compare IC₅₀ values in cell-based assays (e.g., anticancer activity in MCF-7 cells) .
Q. What analytical techniques resolve stereochemical ambiguities in the pyridazine ring?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration (e.g., puckering of the pyridazine ring; C5 deviation ~0.224 Å from plane) .
- CD Spectroscopy : Circular dichroism detects enantiomeric excess in chiral derivatives.
- Dynamic NMR : Variable-temperature ¹H NMR reveals conformational exchange in flexible substituents .
Tables for Key Data
Table 1 : Common Synthetic Routes for Pyrimidine-Thiophene Hybrids
Table 2 : Spectroscopic Signatures of Key Functional Groups
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Pyridazine C=O | – | 168–172 | 1690–1710 |
| Thiophene C-S-C | – | 125–130 | 690–710 (C-S) |
| Benzyloxy OCH₂Ph | 4.5–5.0 (s, 2H) | 70–75 (CH₂) | 1100–1250 (C-O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
